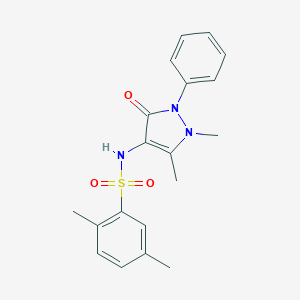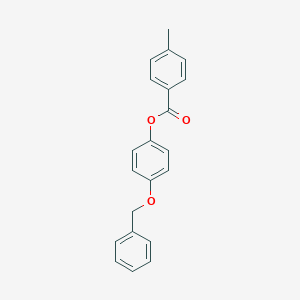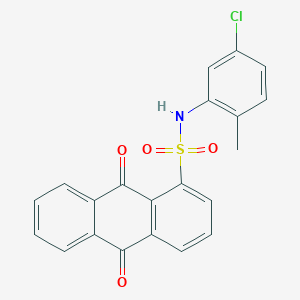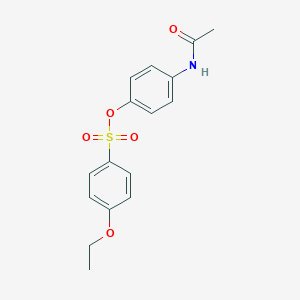![molecular formula C22H25NO3S B281711 4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as TDBSF and has been synthesized using various methods.
作用機序
The mechanism of action of TDBSF is not fully understood. However, studies have suggested that TDBSF may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, TDBSF may alter gene expression patterns and lead to the inhibition of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
TDBSF has been shown to have various biochemical and physiological effects. In cancer cells, TDBSF has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. TDBSF has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. Additionally, TDBSF has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.
実験室実験の利点と制限
One advantage of using TDBSF in lab experiments is its ability to inhibit cancer cell growth. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and developing new cancer therapies. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a useful compound for studying the mechanisms of inflammation and developing new anti-inflammatory therapies. However, one limitation of using TDBSF in lab experiments is its potential toxicity. Studies have shown that high doses of TDBSF can cause toxicity in cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TDBSF. One area of interest is the development of TDBSF-based cancer therapies. Studies have shown that TDBSF can inhibit the growth of various types of cancer cells, making it a potential candidate for the development of new cancer therapies. Another area of interest is the study of TDBSF in neurodegenerative diseases. Studies have shown that TDBSF can enhance the expression of BDNF, which is involved in the survival and growth of neurons. This makes TDBSF a potential candidate for the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of TDBSF and its potential toxicity.
合成法
TDBSF can be synthesized using various methods. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
科学的研究の応用
TDBSF has been studied for its potential therapeutic properties in various areas of scientific research. One area of interest is cancer research. Studies have shown that TDBSF can inhibit the growth of cancer cells in vitro and in vivo. TDBSF has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C22H25NO3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-22(2,3)15-8-11-17(12-9-15)27(24,25)23-16-10-13-21-19(14-16)18-6-4-5-7-20(18)26-21/h8-14,23H,4-7H2,1-3H3 |
InChIキー |
SHCCGEWFJLXVTC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)

![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)





![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)


